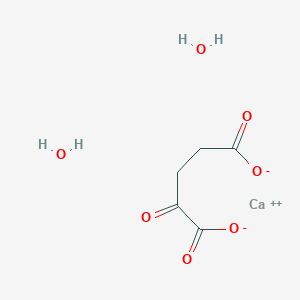
Calcium 2-oxopentanedioate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium 2-oxopentanedioate dihydrate, also known as calcium oxoglutarate, is a calcium salt of 2-oxopentanedioic acid. This compound is often used in research and industrial applications due to its unique chemical properties. It is a white to off-white crystalline powder that is soluble in water and has a molecular weight of 220.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium 2-oxopentanedioate dihydrate can be synthesized through the reaction of calcium carbonate with 2-oxopentanedioic acid in an aqueous medium. The reaction typically involves dissolving 2-oxopentanedioic acid in water, followed by the gradual addition of calcium carbonate under constant stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then filtered, washed, and dried to obtain the final crystalline form .
Chemical Reactions Analysis
Types of Reactions
Calcium 2-oxopentanedioate dihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form calcium carbonate and carbon dioxide.
Decomposition: Upon heating, it decomposes to form calcium oxide, carbon dioxide, and water.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Decomposition: Thermal decomposition typically occurs at elevated temperatures in the range of 200-300°C.
Major Products
Oxidation: Calcium carbonate and carbon dioxide.
Decomposition: Calcium oxide, carbon dioxide, and water.
Scientific Research Applications
Calcium 2-oxopentanedioate dihydrate has a wide range of applications in scientific research:
Mechanism of Action
Calcium 2-oxopentanedioate dihydrate exerts its effects primarily through its role in calcium signaling pathways. Calcium ions play a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and enzyme activation. The compound releases calcium ions, which then interact with specific molecular targets and pathways to exert their effects .
Comparison with Similar Compounds
Similar Compounds
Calcium oxalate: Another calcium salt that is commonly found in kidney stones.
Calcium carbonate: Widely used as a dietary supplement and in industrial applications.
Calcium gluconate: Used in medicine to treat calcium deficiencies.
Uniqueness
Calcium 2-oxopentanedioate dihydrate is unique due to its specific chemical structure and its role in the Krebs cycle as an intermediate. This makes it particularly valuable in biochemical and medical research .
Properties
Molecular Formula |
C5H8CaO7 |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
calcium;2-oxopentanedioate;dihydrate |
InChI |
InChI=1S/C5H6O5.Ca.2H2O/c6-3(5(9)10)1-2-4(7)8;;;/h1-2H2,(H,7,8)(H,9,10);;2*1H2/q;+2;;/p-2 |
InChI Key |
UUZCUGHXLCGIDH-UHFFFAOYSA-L |
Canonical SMILES |
C(CC(=O)[O-])C(=O)C(=O)[O-].O.O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B13363529.png)
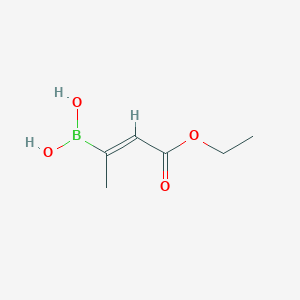
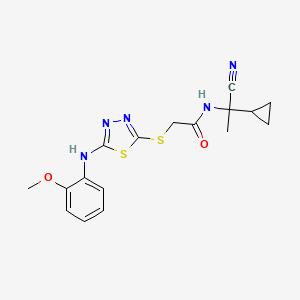
![N-[2-(4-ethylphenyl)-7-methyl-1,3-benzoxazol-5-yl]acetamide](/img/structure/B13363538.png)

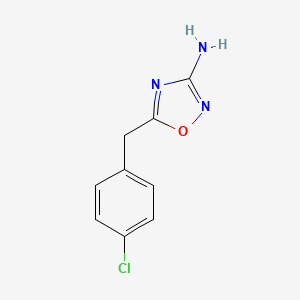
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13363577.png)
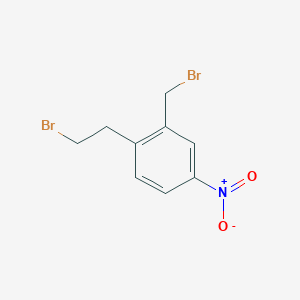
![2-(Dimethylamino)ethyl 5,6,7,12-tetrahydrodibenzo[a,d]cyclooctene-12-carboxylate](/img/structure/B13363585.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363591.png)
![3'-Methyl-5-bromo-1,2,2',5',6',7'-hexahydro-2,6'-dioxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13363604.png)
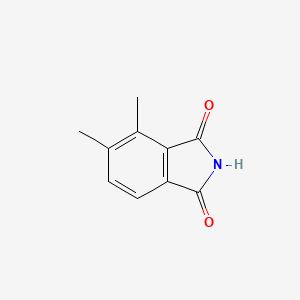
![2-(Benzo[d]thiazol-2-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13363608.png)
![2-{[4-benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13363617.png)
